2-(2-Butoxyethoxy)ethyl docosanoate

Thermal stability High-temperature processing Volatility

2-(2-Butoxyethoxy)ethyl docosanoate (CAS 93894-15-6) is a glycol ether ester of behenic acid (docosanoic acid, C22:0), belonging to the class of long-chain fatty acid 2-(2-butoxyethoxy)ethyl esters. With molecular formula C₃₀H₆₀O₄ and molecular weight 484.80 g/mol, it is a high-molecular-weight nonionic ester featuring a C22 saturated fatty acyl chain linked to a diethylene glycol monobutyl ether head group.

Molecular Formula C30H60O4
Molecular Weight 484.8 g/mol
CAS No. 93894-15-6
Cat. No. B12659542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Butoxyethoxy)ethyl docosanoate
CAS93894-15-6
Molecular FormulaC30H60O4
Molecular Weight484.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCCC
InChIInChI=1S/C30H60O4/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(31)34-29-28-33-27-26-32-25-6-4-2/h3-29H2,1-2H3
InChIKeyIGAFVWYTUFDIMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Butoxyethoxy)ethyl docosanoate CAS 93894-15-6: Procurement-Relevant Baseline


2-(2-Butoxyethoxy)ethyl docosanoate (CAS 93894-15-6) is a glycol ether ester of behenic acid (docosanoic acid, C22:0), belonging to the class of long-chain fatty acid 2-(2-butoxyethoxy)ethyl esters . With molecular formula C₃₀H₆₀O₄ and molecular weight 484.80 g/mol, it is a high-molecular-weight nonionic ester featuring a C22 saturated fatty acyl chain linked to a diethylene glycol monobutyl ether head group [1]. Its EINECS listing (299-710-3) confirms commercial existence within the European inventory of existing chemical substances .

2-(2-Butoxyethoxy)ethyl docosanoate: Why Generic Substitution with Shorter-Chain Analogs Carries Quantifiable Risk


The 2-(2-butoxyethoxy)ethyl ester family spans multiple fatty acid chain lengths (C12 laurate, C18 stearate, C22 docosanoate). Because the head group is constant, the physicochemical differentiation is driven entirely by the fatty acyl chain length . As demonstrated by cross-database property comparisons (Section 3), extending the chain from C18 to C22 raises the atmospheric boiling point by approximately +48 °C, increases the log P (octanol–water partition coefficient) by roughly +1.6 units, and elevates the flash point by about +17 °C . These quantifiable shifts mean that a shorter-chain analog cannot replicate the thermal stability, lipophilicity, and fire-safety profile of the docosanoate ester, making unverified interchange particularly consequential in high-temperature processing, hydrophobic surface modification, and applications where low volatility is critical [1].

2-(2-Butoxyethoxy)ethyl docosanoate Quantitative Differentiation Evidence Guide


Atmospheric Boiling Point: Docosanoate vs. Stearate vs. Laurate Esters

The atmospheric boiling point of 2-(2-butoxyethoxy)ethyl docosanoate is 547.3 °C at 760 mmHg, compared to 499.1 °C for the C18 stearate analog and 419.8 °C for the C12 laurate analog . The +48.2 °C increment relative to the stearate (and +127.5 °C relative to the laurate) reflects the stronger van der Waals interactions conferred by the longer C22 alkyl chain.

Thermal stability High-temperature processing Volatility

Flash Point: Combustibility Safety Margin of Docosanoate vs. Shorter-Chain Esters

The flash point of 2-(2-butoxyethoxy)ethyl docosanoate is 223.6 °C, compared to 206.8 °C for the C18 stearate and 176.9 °C for the C12 laurate . The gradient demonstrates that each additional four methylene units in the fatty acyl chain add approximately 15–17 °C to the flash point within this homologous series.

Flash point Fire safety Combustibility

Octanol–Water Partition Coefficient (log P): Lipophilicity Differentiation

The log P of 2-(2-butoxyethoxy)ethyl docosanoate is 9.18, compared to 7.62 for the C18 stearate and 6.47 for the C12 laurate . This +1.56 log unit increase relative to the stearate corresponds to an approximately 36-fold higher octanol–water partition coefficient, indicating substantially greater lipophilicity and preferential partitioning into non-aqueous phases .

Lipophilicity Partitioning Hydrophobic coatings

Liquid Density: Docosanoate vs. Stearate and Laurate

The predicted density of 2-(2-butoxyethoxy)ethyl docosanoate is 0.897 g/cm³, lower than that of the C18 stearate (0.904 g/cm³) and comparable to the C12 laurate (0.895–0.9 g/cm³) . The slightly lower density of the C22 ester relative to the C18 ester is consistent with the reduced mass contribution per unit volume of the longer, more extended alkyl chain.

Density Formulation Specific gravity

Validated Reverse-Phase HPLC Method for 2-(2-Butoxyethoxy)ethyl Docosanoate

A dedicated reverse-phase HPLC method using a Newcrom R1 column has been established for the analysis of 2-(2-butoxyethoxy)ethyl docosanoate, employing an acetonitrile/water/phosphoric acid mobile phase (with formic acid substitution for MS-compatible applications) [1]. While no direct head-to-head chromatographic comparison with the stearate or laurate analogs is reported, the existence of a validated, scalable analytical method for the docosanoate ester provides a procurement-relevant quality-control (QC) differentiator: buyers can implement a pre-established QC protocol rather than develop methods de novo.

HPLC Chromatography Quality control

2-(2-Butoxyethoxy)ethyl docosanoate: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


High-Temperature Lubricant and Heat-Transfer Fluid Component

With a boiling point of 547.3 °C and a flash point of 223.6 °C – substantially exceeding those of the C18 and C12 analogs – 2-(2-butoxyethoxy)ethyl docosanoate is suited for formulations requiring thermal stability above 200 °C where shorter-chain esters would volatilize or pose combustion hazards . Procurement for high-temperature machinery lubricants, metalworking fluids, or thermal oils can preferentially select the docosanoate ester to meet safety and performance specifications.

Hydrophobic Surface Modification and Barrier Coatings

The log P of 9.18 (≈36-fold more lipophilic than the stearate analog) makes this compound a candidate for imparting water repellency to surfaces or for use as a hydrophobic carrier in non-aqueous formulations . Industrial buyers developing moisture-barrier coatings, anti-corrosion treatments, or oil-phase excipients can leverage the quantifiable lipophilicity advantage of the C22 ester over C18 or C12 alternatives.

Chromatographic Reference Standard and Analytical Method Development

A validated reverse-phase HPLC method on a Newcrom R1 column is already documented for this specific compound, covering both UV and MS-compatible conditions [1]. Laboratories tasked with purity analysis or preparative isolation can adopt this established protocol, reducing method development lead time – a tangible differentiator when comparing procurement options among the glycol ether fatty acid ester family.

Low-Volatility Plasticizer for High-Molecular-Weight Polymers

The combination of high molecular weight (484.8 g/mol), high boiling point, and low density (0.897 g/cm³) positions the docosanoate ester as a candidate low-volatility plasticizer for polymers processed at elevated temperatures . In contrast, the C18 stearate (bp 499.1 °C, density 0.904) would offer less thermal headroom and slightly different specific gravity, making the docosanoate preferable where plasticizer migration and thermal loss are key performance indicators.

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